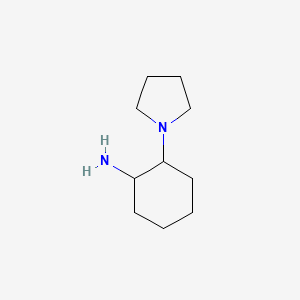

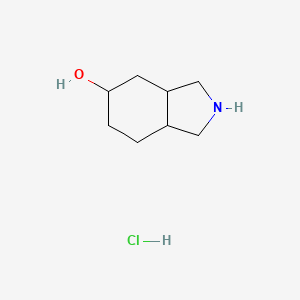

2-(Pyrrolidin-1-yl)cyclohexanamine

Overview

Description

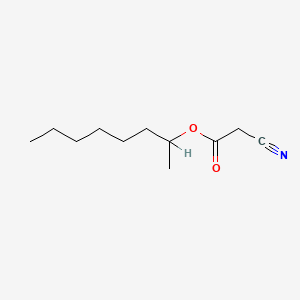

2-(Pyrrolidin-1-yl)cyclohexanamine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

- 2-(Pyrrolidin-1-yl)cyclohexan-1-amine has been utilized in the synthesis of piperazine-2,6-dione derivatives, which show potential anticancer activity against various cancer cell lines. This compound is part of a process involving microwave irradiation to yield piperazine-2,6-dione derivatives with promising efficacy in cancer treatment (Kumar et al., 2013).

Catalyzed Reactions for Synthesis

- The compound serves as a catalyst in the Yb(OTf)3 catalyzed three-component reaction, contributing to the efficient synthesis of pyrrolidines. This reaction involves aldehydes, amines, and 1,1-cyclopropanediesters, demonstrating the compound's role in facilitating complex chemical processes (Carson & Kerr, 2005).

Applications in Diels-Alder Reactions

- In Diels-Alder reactions, 2-(Pyrrolidin-1-yl)cyclohexan-1-amine is employed to catalyze the formation of cyclohexanone derivatives. This application is notable in the field of organic chemistry for creating compounds with potential pharmacological properties (Thayumanavan et al., 2002).

Aerobic Oxidation and Transformation

- The compound plays a role in the aerobic oxidation of cyclic amines to lactams, catalyzed by CeO2-supported gold nanoparticles. This transformation is significant in producing important chemical feedstocks like lactams from cyclic amines (Dairo et al., 2016).

Crystal Structure Synthesis

- 2-(Pyrrolidin-1-yl)cyclohexan-1-amine contributes to the synthesis of compounds like 2-[(dipyrrolidin-1-yl)methylene] malononitrile, whose crystal structure provides insights into molecular configurations and interactions. Such studies are essential in material science and drug design (Al-Adiwish & Barag, 2022).

Synthesis of Pyrimidines

- It is used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines, demonstrating its utility in creating heterocyclic compounds with potential pharmacological applications (Smolobochkin et al., 2019).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been associated with target selectivity .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins, resulting in a different biological profile of drug candidates .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The presence of the pyrrolidine ring in the structure of this compound suggests that it may have diverse biological activities .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its stereochemical environment .

Future Directions

The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, and the contribution to the stereochemistry of the molecule .

Properties

IUPAC Name |

2-pyrrolidin-1-ylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEFKPPJPOWCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559260 | |

| Record name | 2-(Pyrrolidin-1-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118768-63-1 | |

| Record name | 2-(Pyrrolidin-1-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B3023455.png)

![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3023457.png)

![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B3023464.png)

![octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3023466.png)

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B3023468.png)

![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-5,10,15,20,25,30,35,40-Octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B3023472.png)